REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([C:6]1[C:15]([Cl:16])=[CH:14][C:13]2[C:8](=[C:9](OS(C(F)(F)F)(=O)=O)[CH:10]=[CH:11][CH:12]=2)[CH:7]=1)=[O:5])[CH3:2].O.[CH3:26][N:27](C)C=O>[C-]#N.[C-]#N.[Zn+2].C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH2:1]([O:3][C:4]([C:6]1[C:15]([Cl:16])=[CH:14][C:13]2[C:8](=[C:9]([C:26]#[N:27])[CH:10]=[CH:11][CH:12]=2)[CH:7]=1)=[O:5])[CH3:2] |f:3.4.5,^1:39,41,60,79|
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
|
Smiles
|
O
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Name
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3-chloro-8-trifluoromethanesulfonyloxy-naphthalene-2-carboxylic acid ethyl ester
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Quantity
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2.45 g
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Type
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reactant
|
Smiles
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C(C)OC(=O)C1=CC2=C(C=CC=C2C=C1Cl)OS(=O)(=O)C(F)(F)F
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Name
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|
Quantity
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25 mL
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Type
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reactant
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Smiles
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CN(C=O)C
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Name
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Zn(CN)2
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Quantity
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1.5 g
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Type
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catalyst
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Smiles
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[C-]#N.[C-]#N.[Zn+2]
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Name
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|
Quantity
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296 mg
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Type
|
catalyst
|
Smiles
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C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Control Type
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UNSPECIFIED
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Setpoint
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125 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After cooling
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Type
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EXTRACTION
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Details
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the mixture was extracted with EtOAc
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Type
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WASH
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Details
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The combined organic layers were washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over Na2SO4
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
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concentrated in vacuo
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Type
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CUSTOM
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Details
|
Purification via flash chromatography (gradient of hexane/EtOAc 100:0 to 90:10)
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Reaction Time |
30 min |
Name
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Type
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product
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Smiles
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C(C)OC(=O)C1=CC2=C(C=CC=C2C=C1Cl)C#N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |